Product packaging for HsP104 protein(Cat. No.:CAS No. 143012-44-6)

HsP104 protein

Cat. No.: B1175116
CAS No.: 143012-44-6
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Description

The Hsp104 protein is a molecular chaperone from Saccharomyces cerevisiae that is essential for stress tolerance and plays a key role in the maintenance of [psi+] prions . This recombinant protein is a 102 kDa, non-glycosylated polypeptide chain containing 908 amino acids, expressed in and purified from E. coli to high purity (>90%) . Functionally, Hsp104 is a hexameric AAA+ ATPase that acts as a powerful protein disaggregase . It collaborates with the Hsp70 and Hsp40 chaperone systems to transduce energy from ATP hydrolysis to resolve toxic, disordered protein aggregates and even stable cross-β amyloid conformers, activities that are critical for yeast survival after severe environmental stress . A key area of research involves applying Hsp104 to protein-misfolding disorders. Notably, Hsp104 can inhibit and reverse the formation of α-synuclein oligomers and fibers linked to Parkinson's disease and has been shown to antagonize the degeneration of neurons in model systems . Furthermore, engineered Hsp104 variants with enhanced activity show promise in mitigating toxicity and aggregation associated with proteins like TDP-43 and FUS . This product is formulated in a sterile, colorless solution containing 20mM Tris-HCl, pH 7.4, 100mM NaCl, 2mM EDTA, and 5% glycerol . For optimal stability, it is recommended to store the protein at 4°C for short-term use (2-4 weeks) and at -20°C for long-term storage, avoiding repeated freeze-thaw cycles . This product is labeled "For Research Use Only" and is not approved for use in humans or in clinical diagnosis .

Properties

CAS No.

143012-44-6

Molecular Formula

C7H12ClNO2

Synonyms

HsP104 protein

Origin of Product

United States

Molecular Architecture and Structural Dynamics of Hsp104 Protein

Quaternary Structure of HsP104 Protein: Hexameric Assembly and its Energetic Basis

Hsp104 functions as a ring-shaped hexamer, a structure essential for its activity. upenn.eduupenn.edu This hexameric assembly is a dynamic process influenced by the binding of nucleotides. acs.orgnih.gov Each of the six Hsp104 protomers, or individual protein subunits, assembles into a ring that encloses a central channel. upenn.eduresearchgate.net This channel is critical for the protein's function, as it is through this pore that aggregated polypeptides are thought to be translocated. upenn.eduembopress.org

The stability and formation of the hexamer are energetically dependent on the binding of ATP. acs.orgnih.gov Studies have shown that nucleotide binding is a prerequisite for the formation of these stable hexameric rings. acs.orgnih.gov The energy derived from ATP binding and its subsequent hydrolysis drives the conformational changes necessary for the protein's disaggregation activity. researchgate.netnih.govexlibrisgroup.com The hexamer itself is not a static, symmetrical structure; rather, it can adopt different conformations, including open, "lock-washer" spiral states and closed-ring structures, which are crucial for its function. nih.govupenn.edu The transition between these states is an integral part of the catalytic cycle, allowing the protein to engage with and process substrate proteins. nih.gov

Functional Domains of this compound

N-Terminal Domain (NTD) and its Substrate Recognition Role

The N-terminal domain (NTD) of Hsp104 plays a significant role in recognizing and binding to substrate proteins. researchgate.netnih.govexlibrisgroup.com It contains a substrate-binding groove that specifically interacts with exposed hydrophobic regions in unfolded, misfolded, and aggregated proteins. researchgate.netnih.govexlibrisgroup.com This interaction is crucial for initiating the disaggregation process.

Beyond simple recognition, the NTD also possesses its own chaperoning activity, helping to protect the exposed hydrophobic stretches of substrates from further aggregation. researchgate.netnih.gov This "priming" step prepares the substrate for subsequent threading through the central pore of the Hsp104 hexamer. researchgate.netnih.gov Mutations within this substrate-binding groove have been shown to impair the activation of Hsp104 by client proteins, leading to reduced disaggregation activity and decreased cell survival under stress conditions. researchgate.netnih.govexlibrisgroup.com While not essential for basic thermotolerance or prion propagation, the NTD's regulatory role in substrate interaction is evident. plos.org

Middle Domain (MD) and its Regulatory Influence on this compound Activity and Co-chaperone Interaction

The MD acts as a molecular "belt" that encircles the hexamer, keeping the machine in a latent, or inactive, state. elifesciences.org This self-inhibition is relieved by the binding of co-chaperones, such as Hsp70, to the MD. elifesciences.orgumass.edu This interaction with Hsp70 is critical for targeting Hsp104 to protein aggregates and activating its disaggregase function. plos.orgelifesciences.orgplos.org The MD provides a physical link for this interaction, allowing for the coordinated action of the Hsp104/Hsp70/Hsp40 chaperone system. upenn.edufrontiersin.orgredalyc.org

Furthermore, the MD influences the ATPase activity of the NBDs through allosteric communication. upenn.edupnas.org The mobility and position of the MD can affect the rate of ATP hydrolysis, thereby modulating the disaggregation process. plos.org Mutations within the MD can lead to either hyperactive or inactive forms of Hsp104, highlighting its central role in regulating the protein's power. plos.orgresearchgate.netfrontiersin.org

Conformational Changes and Allosteric Transitions during this compound Catalysis

The catalytic cycle of Hsp104 is characterized by a series of dramatic conformational changes and allosteric transitions. nih.govweizmann.ac.il These structural rearrangements are driven by the binding and hydrolysis of ATP and are essential for substrate processing. pnas.org Hsp104 cycles between at least two major global conformations: an "open" state and a "closed" state. nih.govupenn.edu

The open state, which is dominant in the presence of ADP, has a large central pore and binds weakly to substrates. upenn.edu Upon ATP binding, the hexamer transitions to a higher-energy, "closed" state. nih.gov This closed conformation features a much narrower central pore and tightly structured pore loops that bind substrate with high affinity. upenn.edu

The transition from the open to the closed state is a key energy-transducing step. The energy from ATP binding is converted into mechanical strain, poising the protein for forceful substrate unfolding. ATP hydrolysis then allows for a structural relaxation that is coupled to the translocation of the substrate through the central channel. nih.gov This cycle of opening and closing, driven by nucleotide turnover, allows Hsp104 to repeatedly engage with, unfold, and release substrate proteins. pnas.org The allosteric communication between the different domains, particularly the NBDs and the MD, is critical for coordinating these large-scale conformational changes throughout the hexamer. upenn.eduembopress.orgnih.gov

High-Resolution Structural Elucidation of this compound (e.g., Cryo-EM, X-ray Crystallography)

Our understanding of the intricate architecture of Hsp104 has been significantly advanced by high-resolution structural techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography. upenn.eduanl.gov These methods have provided detailed snapshots of the Hsp104 hexamer in various functional states, revealing the arrangement of its domains and the conformational changes it undergoes.

Cryo-EM has been particularly powerful in capturing the dynamic nature of Hsp104, visualizing the open, closed, and extended conformations of the hexamer. upenn.edu It has revealed the spiral, "lock-washer" architecture of the open state and the more compact, ring-like structure of the closed, substrate-bound state. nih.govupenn.edu These studies have also provided insights into how substrate polypeptides are gripped by pore loops within the central channel. nih.govupenn.edu

X-ray crystallography has complemented cryo-EM by providing atomic-resolution details of Hsp104 domains and, in some cases, the entire hexameric assembly. anl.govnih.gov For instance, the crystal structure of Hsp104 from the thermophilic fungus Calcarisporiella thermophila has provided one of the most complete and highest-resolution views of a eukaryotic Hsp104 hexamer to date. nih.gov Together, these high-resolution structural studies have been instrumental in building a detailed mechanistic model of how Hsp104 functions as a protein disaggregase. elifesciences.organl.govnih.gov

TechniqueKey Contributions to Hsp104 Structure
Cryo-Electron Microscopy (Cryo-EM) Visualized open, closed, and extended hexamer conformations upenn.edu. Revealed spiral architecture of the open state nih.govupenn.edu. Showed substrate engagement in the central channel nih.govupenn.edu.
X-ray Crystallography Provided atomic-resolution details of domains and hexamers anl.govnih.gov. Elucidated the structure of Hsp104 from Calcarisporiella thermophila nih.gov.

Mechanistic Dissection of Hsp104 Protein Disaggregase Activity

ATP Hydrolysis Cycle and Polypeptide Translocation Mechanism by HsP104 Protein

The disaggregase function of Hsp104 is intrinsically linked to its ability to bind and hydrolyze ATP. pnas.org Each protomer within the hexameric ring contains two distinct AAA+ nucleotide-binding domains, NBD1 and NBD2. nih.govnih.gov These domains contain conserved Walker A and B motifs, which are essential for ATP binding and hydrolysis. nih.govresearchgate.net The energy derived from this process powers the mechanical translocation of polypeptide chains from an aggregated state through the central pore of the Hsp104 complex. nih.govfrontiersin.org

The process of polypeptide translocation is a dynamic one, involving significant conformational changes within the hexamer. Cryo-electron microscopy (cryo-EM) studies have revealed that Hsp104 hexamers can adopt various states, including open, spiral "lock-washer" conformations and closed-ring structures. nih.govresearchgate.net The binding of ATP to NBD1 is a crucial initial step, triggering a substantial conformational change from an open to a closed state and enabling the protein to engage with its substrate. nih.govupenn.edunih.gov

The translocation mechanism is often described as a "ratchet-like" or "rotary" process. nih.govresearchgate.net In this model, ATP hydrolysis is coupled to sequential, coordinated conformational changes that are transmitted around the hexameric ring. nih.gov These changes cause the pore loops lining the central channel to grip the substrate polypeptide and pull it through the pore in a stepwise manner, advancing it by approximately two amino acids per step. nih.gov This processive, rotary translocation is reminiscent of the mechanism used by hexameric helicases to unwind DNA and RNA. nih.gov The cycle involves different nucleotide states (ATP, ADP) across the subunits, with ATP binding and hydrolysis in different protomers driving the continuous movement of the substrate. nih.gov For instance, in a fully engaged state, the subunit at the highest position of the spiral is in an ATP-bound state, and the ratchet-like conformational change occurs upon ATP binding and substrate engagement. nih.gov

Allosteric communication occurs both within and between the NBD1 and NBD2 domains, and cooperative ATP hydrolysis is essential for disaggregase activity. upenn.edufrontiersin.org The middle domain (MD), a coiled-coil structure inserted within NBD1, plays a key regulatory role, mediating communication between the two NBDs and influencing the ATPase cycle. nih.govpnas.orgelifesciences.org

Domain/MotifFunction in ATP Hydrolysis and Translocation
NBD1 (Nucleotide-Binding Domain 1) Binds ATP, which is crucial for initial substrate engagement. upenn.edunih.gov ATP hydrolysis in NBD1 triggers major conformational changes. nih.gov
NBD2 (Nucleotide-Binding Domain 2) Binds and hydrolyzes ATP, contributing to the overall disaggregation process. nih.govupenn.edu Primarily has a nucleotide-dependent oligomerization function. plos.org
Walker A/B Motifs Located in both NBDs, these motifs are conserved and essential for binding and hydrolyzing ATP. nih.govresearchgate.net
Middle Domain (MD) Regulates ATPase activity and mediates allosteric communication between NBD1 and NBD2. nih.govelifesciences.org
Arginine Fingers Trans-acting residues from adjacent subunits that sense the nucleotide state and are crucial for cooperative ATP hydrolysis. frontiersin.org

Substrate Recognition and Binding by this compound Pore Loops

The ability of Hsp104 to process a diverse array of aggregated substrates is dependent on its mechanism for substrate recognition and binding. This interaction is primarily mediated by flexible pore loops that extend into the central channel of the hexameric ring. researchgate.netfrontiersin.org These loops, located in both NBD1 and NBD2, contain conserved tyrosine residues (specifically Tyr-257 in NBD1 and Tyr-662 in NBD2) that are essential for gripping and translocating the polypeptide substrate. nih.govnih.govresearchgate.net

Substrate engagement typically requires an unstructured region on the target protein, which the pore loops can bind to. frontiersin.org The initial binding event is ATP-dependent and occurs when NBD1 is in an ATP-bound state. upenn.edunih.gov Once engaged, the aromatic side chains of the pore-loop tyrosines make direct contact with the substrate backbone. researchgate.net Cryo-EM structures of Hsp104 bound to the model substrate casein have shown that five of the six subunits can be in contact with the substrate within the pore. researchgate.net The pore loops of adjacent subunits are positioned to bind the substrate every other amino acid, facilitating a hand-over-hand style of translocation. researchgate.netportlandpress.com

The N-terminal domain (NTD) of Hsp104 also contributes to substrate recognition and binding. researchgate.netupenn.edu While the pore loops are the primary drivers of translocation, the NTD is implicated in the initial engagement of certain substrates and regulates substrate binding to prevent nonproductive interactions. wpmucdn.com The plasticity of Hsp104 allows it to recognize and process a wide variety of aggregates, from disordered amorphous aggregates to highly stable amyloid structures. nih.govresearchgate.net The protein can even initiate disaggregation from an internal segment of a protein aggregate, a unique capability that expands its disaggregation potential. researchgate.net

Key Structural ElementRole in Substrate Recognition and BindingKey Residues
NBD1 Pore Loop Directly interacts with and translocates the substrate polypeptide through the central channel. nih.govfrontiersin.orgTyr-257 nih.govresearchgate.net
NBD2 Pore Loop Also directly contacts and translocates the substrate, working in concert with the NBD1 pore loop. nih.govresearchgate.netTyr-662 nih.govresearchgate.net
N-Terminal Domain (NTD) Implicated in substrate engagement and regulation of substrate binding. researchgate.netupenn.eduwpmucdn.comN/A

Cooperative Interactions between this compound Subunits during Disaggregation

The hexameric structure of Hsp104 is not merely a static scaffold but a highly dynamic and cooperative machine. The six subunits work together, with the mode of their interaction adapting to the nature of the substrate being disassembled. nih.gov This mechanistic plasticity allows Hsp104 to efficiently tackle aggregates with varying degrees of stability. wpmucdn.com

For less stable, amorphous aggregates, Hsp104 subunits can act in a noncooperative or probabilistic manner. nih.govwpmucdn.com In this mode, substrate binding and ATP hydrolysis by individual subunits occur more stochastically. wpmucdn.com In contrast, the dissolution of more stable structures, such as the cross-β sheet-rich architecture of amyloids and prions, requires a highly cooperative mechanism. nih.govresearchgate.net In this cooperative mode, several Hsp104 subunits must engage the substrate and hydrolyze ATP in a coordinated fashion to generate the force necessary to extract a polypeptide from the fibril. nih.govwpmucdn.com

This cooperativity is mediated by allosteric communication between the subunits. upenn.edu Arginine fingers, which are conserved arginine residues, extend from one subunit to the ATP-binding pocket of its neighbor, sensing the nucleotide state (ATP, ADP, or empty) and transmitting this information across the ring. frontiersin.org This inter-subunit signaling is crucial for coordinating the ATP hydrolysis cycles and the associated conformational changes that drive translocation. nih.govfrontiersin.org Subunit mixing experiments, where active wild-type subunits are combined with inactive mutant subunits in a single hexamer, have provided direct evidence for this cooperativity. portlandpress.com These studies have shown that the pore loops of neighboring subunits must cooperate to effectively disaggregate proteins, supporting a model where substrate is handed over between adjacent subunits during the translocation process. portlandpress.com

Reconstitution of this compound Activity in Defined In Vitro Systems

To dissect the complex mechanism of Hsp104, researchers have extensively used defined in vitro systems with purified components. These reconstituted systems have been instrumental in elucidating the core functions of Hsp104 and the roles of its various co-chaperones. nih.govmit.edu

Early in vitro studies demonstrated that Hsp104, in collaboration with the Hsp70 (Ssa1 in yeast) and Hsp40 (Ydj1 or Sis1 in yeast) chaperone systems, can rescue chemically denatured proteins from an aggregated state. mit.eduuniprot.orgembopress.org For many types of amorphous aggregates, the presence of Hsp70 and Hsp40 is strictly required for Hsp104 to function. plos.orgembopress.org The Hsp70 system is thought to first coat the surface of the aggregate and then recruit Hsp104 to the site of action. frontiersin.org

Interestingly, the powerful amyloid-remodeling activity of Hsp104 does not always require Hsp70 and Hsp40 in vitro. upenn.edufrontiersin.org However, the addition of the Hsp70 system, along with the Hsp110 nucleotide exchange factor (Sse1 in yeast), can enhance the rate of amyloid remodeling by Hsp104. embopress.orgplos.org Small heat shock proteins, such as Hsp26, can also augment disaggregase activity in these reconstituted assays. plos.orgnih.gov

In vitro systems have also been crucial for studying potentiated Hsp104 variants, which contain mutations (e.g., A503V) in the middle domain that enhance their disaggregase activity. frontiersin.orgoup.com These variants often exhibit Hsp70-independent activity in luciferase reactivation assays, highlighting how mutations can alter the protein's regulatory mechanisms. oup.comnih.govupenn.edu The use of specific inhibitors, like Suramin, in these systems has further helped to probe the ATPase and disaggregase functions of Hsp104. plos.org

System ComponentRole in Reconstituted Disaggregation
Hsp104 The core disaggregase engine, provides the mechanical force for unfolding and translocation. mit.edu
Hsp70 (e.g., Ssa1) Required for disaggregation of many amorphous aggregates; recruits Hsp104 to substrates. uniprot.orgembopress.org
Hsp40 (e.g., Ydj1, Sis1) Co-chaperone for Hsp70, stimulates its ATPase activity. uniprot.orgembopress.org
Hsp110 (e.g., Sse1) Nucleotide exchange factor for Hsp70; accelerates Hsp104-dependent disaggregation. nih.govplos.org
Aggregated Substrate (e.g., Luciferase, Casein) The target for disaggregation and reactivation, used to measure Hsp104 activity. nih.govoup.com
ATP The essential energy source for the Hsp104 machine. plos.org

Cellular Functions and Biological Contexts of Hsp104 Protein

Integration of HsP104 Protein within the Cellular Proteostasis Network

The cellular proteostasis network is a complex system responsible for the synthesis, folding, and degradation of proteins to maintain cellular health. Hsp104 is a key component of this network, specializing in the disaggregation of misfolded and aggregated proteins, a function not typically performed by other chaperones that primarily prevent aggregation. yeastgenome.orgfrontiersin.org

Hsp104's activity is intricately linked with other chaperone systems. It collaborates with the Hsp70 (Ssa1) and Hsp40 (Ydj1) chaperone systems to effectively rescue proteins from an aggregated state. yeastgenome.orgmit.edu Evidence suggests that Ydj1 may recruit Hsp70 to form a complex with Hsp104, facilitating the refolding process. mit.edu Furthermore, Hsp110 proteins (Sse1 and Sse2) are essential for Hsp104-dependent protein disaggregation, as they help recruit Hsp70 and Hsp104 to protein aggregates. tandfonline.com In the absence of Hsp110, the targeting of Hsp70 and Hsp104 to these aggregates is impaired. tandfonline.com

The process of disaggregation by Hsp104 involves threading the aggregated polypeptides through its central pore in an ATP-dependent manner. frontiersin.orguniprot.org This action is followed by refolding, often assisted by the Hsp70/Hsp40 system. uniprot.org Hsp104's function extends to the disassembly of stress granules, which are dense aggregations of proteins and RNAs that form in response to stress. frontiersin.orgnih.gov Hsp104, in conjunction with Hsp70, co-localizes with these granules and is vital for their dissolution during recovery from stress. frontiersin.org

Interestingly, while mammals lack a direct orthologue of Hsp104, introducing yeast Hsp104 into human cells has been shown to enhance their chaperone capacity. acs.org It can cooperate with the human Hsp70 and Hsc70 chaperones to form a functional hybrid system capable of refolding aggregated proteins. acs.org

Table 1: Key Interacting Partners of HsP104 in the Proteostasis Network

Interacting Protein/SystemFunction in Conjunction with HsP104
Hsp70 (Ssa1) Collaborates in the disaggregation and refolding of proteins. yeastgenome.orgmit.edu
Hsp40 (Ydj1) Co-chaperone that assists Hsp70 and may recruit it to Hsp104. yeastgenome.orgmit.edu
Hsp110 (Sse1/Sse2) Essential for recruiting Hsp70 and Hsp104 to protein aggregates. tandfonline.com
Stress Granules Hsp104 is required for their disassembly after stress. frontiersin.orgnih.gov
Human Hsp70/Hsc70 Can form a functional hybrid bichaperone network with Hsp104 in human cells. acs.org

This compound's Role in Thermotolerance and Recovery from Proteotoxic Stress

Hsp104 is indispensable for acquired thermotolerance in yeast. molbiolcell.org While cells lacking Hsp104 grow normally at standard temperatures, they fail to survive extreme heat even after a conditioning pre-heat treatment. This demonstrates that Hsp104 is not required for normal growth but is critical for surviving severe proteotoxic stress. pnas.org Its expression is induced by various stressors, including heat, ethanol, and sodium arsenite. yeastgenome.orgnih.gov

The primary mechanism by which Hsp104 confers thermotolerance is its ability to resolubilize and refold proteins that have aggregated due to heat damage. pnas.orgnih.govoup.com This disaggregase activity is ATP-dependent and is crucial for cellular recovery after heat shock. researchgate.net The cooperation with Hsp70 and Hsp40 is vital for this process, forming a novel chaperone system that can rescue previously aggregated proteins. mit.edu

Research has shown that the N-terminal domain (NTD) of Hsp104, while important for some functions, is not essential for its role in thermotolerance. oup.comresearchgate.net However, the middle domain (MD) of Hsp104 does play a role in thermotolerance. nih.gov Furthermore, Hsp104's function in thermotolerance is linked to trehalose (B1683222) metabolism, a sugar that also protects cells against thermal stress. asm.org Evidence suggests an interplay where Hsp104 may influence the accumulation and degradation of trehalose during heat shock. asm.org

The significance of Hsp104 in stress recovery is highlighted by its role in disassembling stress-induced cellular structures like stress granules. nih.gov Following heat shock, Hsp104 facilitates the resolution of these granules, allowing the cell to resume normal functions. nih.gov

Table 2: HsP104's Function in Response to Different Stressors

StressorRole of HsP104Key Findings
Heat Essential for acquired thermotolerance. nih.govResolubilizes and refolds heat-denatured protein aggregates. pnas.orgoup.com
Ethanol Critically important for tolerance. nih.govHsp104 mutation significantly reduces survival in the presence of ethanol. nih.gov
Sodium Arsenite Moderately important for tolerance. nih.govHsp104 provides a degree of protection against this chemical stressor. nih.gov
Polyglutamine (polyQ) expanded proteins Suppresses toxicity and reduces aggregation. yeastgenome.orgnih.govOverexpression of Hsp104 can be beneficial in models of Huntington's disease. yeastgenome.org

This compound's Contribution to Protein Spatial Quality Control and Asymmetric Inheritance

In budding yeast, a remarkable process of spatial quality control (SQC) ensures that the mother cell retains damaged and aggregated proteins, allowing the daughter cell to be born "rejuvenated." oup.comembopress.org Hsp104 is a key player in this asymmetric inheritance. oup.com It is required for the proper segregation of protein aggregates, ensuring they are retained in the mother cell during division. oup.complos.org

This process involves the deposition of misfolded proteins into specific cellular compartments, known as the insoluble protein deposit (IPOD) and the juxtanuclear quality control compartment (JUNQ). oup.complos.org In the absence of Hsp104, the formation of these larger inclusions is impaired, and smaller aggregates are more likely to be inherited by the daughter cell. oup.com This highlights Hsp104's role not just in disaggregation, but also in the spatial organization of protein quality control.

The asymmetric retention of Hsp104 itself can be a crucial factor. During thermal stress, Hsp104 can be asymmetrically localized to the cells that experienced the stress. This accumulation enhances its activity and promotes the clearance of protein aggregates in those specific cells. elifesciences.org

The mechanism of asymmetric inheritance is complex and involves interactions with other cellular components. For instance, the actin cytoskeleton and vesicle trafficking pathways are important for the sequestration of protein aggregates. embopress.org Hsp104 has been shown to interact with components of the endosomal trafficking pathway, and this interaction is enhanced upon heat treatment. embopress.org Disruptions in this interplay can lead to the inheritance of damaged proteins by the daughter cell. researchgate.net

Dynamics of this compound Localization and Inclusion Body Formation

Under normal conditions, Hsp104 is expressed at low levels. yeastgenome.org However, upon exposure to proteotoxic stress, its expression is induced, and its localization within the cell changes dramatically. yeastgenome.orgresearchgate.net Hsp104 co-localizes with protein aggregates, forming distinct foci. researchgate.net

The formation of inclusion bodies, which are large aggregates of misfolded proteins, is a dynamic process that often involves Hsp104. Surprisingly, despite its disaggregase activity, Hsp104 is actually required for the formation of certain types of inclusion bodies, such as those formed by the mutant huntingtin protein (mHtt). nih.gov This suggests a dual role for Hsp104: it can both promote the sequestration of misfolded proteins into inclusions and also work to disassemble them.

Hsp104 is found in both small cytosolic particles and larger inclusion bodies. nih.gov The formation of these structures is dependent on Hsp104's presence. nih.gov The protein itself can form foci upon exposure to stressors like heat shock or certain chemicals. researchgate.net

The localization of Hsp104 is not static. It can shuttle across the nuclear envelope, indicating it can function in both the cytoplasm and the nucleoplasm. acs.org This mobility allows it to address protein aggregation throughout the cell. The dynamics of Hsp104 localization and its role in inclusion body formation are central to the cell's strategy for managing proteotoxic stress, sequestering harmful protein aggregates to mitigate their toxicity. embopress.org

Hsp104 Protein in Prion Biology and Protein Misfolding Models Mechanistic Focus

HsP104 Protein's Essential Role in Yeast Prion Propagation and Curing Mechanisms

HsP104 is essential for the propagation of all known yeast prions, including [PSI+], [URE3], and [PIN+]. plos.orgupenn.edunih.govresearchgate.netmdpi.comnih.govpnas.orgnih.govmolbiolcell.orgwustl.edunih.gov These prions are self-replicating, amyloid-like aggregates of normal cellular proteins. mdpi.comnih.govwustl.edunih.gov For instance, [PSI+] is the prion form of the Sup35 protein, a translation termination factor. plos.orgupenn.edunih.govmdpi.comnih.govnih.govembopress.org The propagation of these prions relies on the ability to generate and transmit aggregated "seeds" or propagons to daughter cells during cell division. nih.govmolbiolcell.orgplos.org

The levels of HsP104 are critical for prion propagation; both inactivation and overexpression of HsP104 can lead to prion curing. nih.govnih.govnih.govembopress.org Inactivation of HsP104, often achieved by agents like guanidine (B92328) hydrochloride, inhibits the generation of new prion propagons, leading to the dilution and eventual loss of prions in dividing cells. mdpi.comnih.govpnas.orgnih.govmolbiolcell.orgplos.orgwikipedia.org This highlights HsP104's role in producing the small prion seeds necessary for initiating new rounds of prion propagation. nih.govnih.gov

Overexpression of HsP104 can also cure certain yeast prions, such as [PSI+]. nih.govnih.govembopress.org While the exact mechanism for curing by overexpression has been debated, evidence suggests it can involve the dissolution or trimming of prion seeds, reducing their size and potentially increasing the soluble pool of the prion protein. nih.govmdpi.com This contrasts with the effect of HsP104 inactivation, which leads to the accumulation of larger, less transmissible aggregates. nih.govnih.gov

Mechanistic Interplay between this compound and Prion Aggregates: Fibril Severing and Remodeling

A key function of HsP104 in prion biology is its ability to sever or fragment prion amyloid fibrils. plos.orgnih.govnih.govresearchgate.netnih.govmolbiolcell.orgnih.govembopress.org This severing activity is crucial for generating new prion seeds (propagons) from existing aggregates. plos.orgnih.govnih.govmolbiolcell.orgnih.govplos.org By breaking down larger aggregates into smaller units, HsP104 increases the number of templates available for the conversion of soluble protein into the prion form, thereby maintaining prion propagation across cell divisions. plos.orgnih.govmolbiolcell.orgplos.org

HsP104 utilizes a motor threading activity to remodel both protein aggregates and prion fibrils. nih.govcdnsciencepub.com This process involves the translocation of polypeptide chains through the central pore of the hexameric HsP104 structure, powered by ATP hydrolysis. upenn.eduupenn.edunih.govmolbiolcell.orgplos.org This threading action can lead to the extraction of protein monomers from the fibril, potentially creating gaps or fragmenting the aggregate. upenn.edunih.govmolbiolcell.orgplos.org The N-terminal domain (NTD) of HsP104 contains a hydrophobic substrate-binding groove that recognizes exposed hydrophobic patches in aggregated and amyloid substrates, facilitating their interaction with the chaperone. researchgate.netnih.gov

The cooperation of HsP104 with other chaperone systems, particularly Hsp70 and Hsp40, is important for its disaggregation activity. nih.govupenn.eduupenn.edunih.govembopress.orgplos.org Hsp70 and Hsp40 can present aggregated substrates to HsP104 and assist in the refolding of disaggregated polypeptides. nih.govembopress.org However, the requirement for Hsp70 and Hsp40 in prion propagation by HsP104 might be less stringent than for the resolution of amorphous aggregates. nih.gov

Impact of this compound on Prion Seed Generation and Daughter Cell Transmission

HsP104's fibril severing activity directly impacts the generation of new prion seeds. plos.orgnih.govnih.govmolbiolcell.orgnih.govplos.org By increasing the number of propagons, HsP104 ensures that there are sufficient transmissible units to be partitioned between mother and daughter cells during division. plos.orgupenn.edunih.govnih.govplos.org This process is essential for the stable inheritance of the prion phenotype. plos.orgnih.govplos.org

Inefficient transmission of prion templates to daughter cells occurs when HsP104 activity is impaired, leading to a decrease in the rate of protein-state replication and the progressive loss of the prion phenotype. plos.org The loss of HsP104-dependent remodeling can decrease the mobility of prion complexes in the cytosol and create a segregation bias that limits their transmission to daughter cells. plos.org

The number of prion seeds per cell is a critical factor for stable propagation. Estimates of [PSI+] propagons per cell vary, but studies using models based on the kinetics of prion elimination upon Hsp104 inhibition have provided insights into these numbers and their transmission dynamics. plos.org While propagon generation is an ATP-driven process mediated by HsP104, their partition to daughter cells appears to occur through passive transfer via cytoplasmic distribution. plos.org

Modulation of Human Protein Aggregation in Model Systems by this compound Variants

While metazoans lack a direct homologue of HsP104, engineered variants of HsP104 have shown promise in modulating the aggregation of human proteins implicated in neurodegenerative diseases in model systems, such as yeast and C. elegans. nih.govbiologists.comfrontiersin.org These potentiated HsP104 variants are designed to enhance disaggregation activity and overcome the limitations of wild-type HsP104 against certain human amyloidogenic proteins. nih.govbiologists.com

Potentiated HsP104 variants have been shown to suppress the aggregation and toxicity of proteins like TDP-43, FUS, and α-synuclein, which are associated with ALS and Parkinson's disease, in yeast models. nih.govbiologists.com These variants can enhance aggregate dissolution and restore proper protein localization. nih.govbiologists.com Mutations within the middle domain of HsP104 have been identified that can potentiate its disaggregase activity and influence the formation of human amyloidogenic protein aggregates. upenn.edunih.govplos.orgfrontiersin.org

This compound's Influence on Amyloidogenic Substrates Beyond Prions

HsP104's disaggregase activity extends beyond yeast prions to influence other amyloidogenic substrates. upenn.edunih.govnih.govmdpi.commolbiolcell.orgwustl.edunih.govplos.org HsP104 is capable of solubilizing disordered protein aggregates and amyloid fibrils formed by various proteins. nih.govupenn.eduupenn.eduresearchgate.netnih.govbiologists.com This activity is crucial for cellular survival under stress conditions that lead to protein aggregation. nih.govupenn.edu

In vitro studies have demonstrated that HsP104 can sever amyloid aggregates of proteins like Sup35 and Ure2. upenn.edumolbiolcell.org While it fragments Sup35 fibrils into non-infectious entities, its effect on other amyloid structures can vary. molbiolcell.org HsP104 also interacts with and disaggregates stress granules, which are transient assemblies of proteins and RNA that form in response to stress. upenn.edunih.govplos.org

Regulatory Mechanisms Governing Hsp104 Protein Activity and Expression

Transcriptional and Translational Regulation of HsP104 Protein Gene Expression

The expression of the HSP104 gene is tightly regulated, particularly in response to cellular stress. Under normal growth conditions, HSP104 is expressed at low basal levels. yeastgenome.orgportlandpress.comwikipedia.org However, exposure to various stressors such as heat, ethanol, and radiation triggers a significant transcriptional upregulation of HSP104. yeastgenome.orgportlandpress.comwikipedia.org

Transcriptional activation is primarily mediated by key stress-responsive transcription factors, including the heat shock transcription factor Hsf1 and the general stress transcription factors Msn2p and Msn4p. yeastgenome.orgportlandpress.comasm.orgresearchgate.net These factors bind to specific regulatory elements in the HSP104 promoter region: Hsf1 binds to heat shock elements (HSEs), while Msn2p/Msn4p bind to stress response elements (STREs). yeastgenome.orgresearchgate.net

Research indicates a differential role for these transcription factors in the stress response. Hsf1 appears to be crucial for activating HSP104 transcription during the recovery phase following severe heat shock, a process triggered by the accumulation of misfolded proteins. asm.org Conversely, Msn2p/Msn4p seem to play a more prominent role in inducing HSP104 expression prior to or during the initial exposure to high temperatures. asm.org

Post-Translational Modifications of this compound and Their Functional Consequences

This compound undergoes various post-translational modifications (PTMs) that can significantly impact its activity and function. Phosphorylation is one such modification that has been studied in some detail. Several serine and threonine residues throughout the this compound have been identified as phosphorylation sites in vivo. oup.comyeastgenome.org

Studies involving phosphomimetic mutations, where specific residues are replaced with aspartate or glutamate (B1630785) to mimic a constitutively phosphorylated state, have revealed the functional consequences of phosphorylation. Notably, phosphomimetic mutations at threonine 499 (T499) and serine 535 (S535) within the middle domain (MD) of Hsp104 have been shown to potentiate its activity. oup.com These mutations can lead to enhanced ATPase activity and, remarkably, enable Hsp104 to exhibit disaggregase activity even in the absence of its usual co-chaperone partners, Hsp70 and Hsp40. oup.com This suggests that phosphorylation at these specific sites may serve as a regulatory switch to boost Hsp104's disaggregation power.

Besides phosphorylation, Hsp104 has also been reported to undergo other PTMs, including acetylation and ubiquitination. yeastgenome.org While the specific functional consequences of these modifications on Hsp104 activity are not as extensively documented in the provided literature, these PTMs likely contribute to the complex regulatory landscape governing Hsp104's role in cellular proteostasis.

Below is a table summarizing some of the identified post-translational modification sites in yeast Hsp104:

Modification TypeResidue(s)Location
PhosphorylationT87, S155, S206, S306, T499, S535, S577, S578, S768NTD, NBD1, MD, NBD2
Acetylation7 lysine (B10760008) residues (specific sites not detailed)Not specified
Ubiquitination7 residues (specific sites not detailed)Not specified
SuccinylationK302, K442Not specified

Note: Specific sites for acetylation and ubiquitination were reported as counts in one source without listing the exact residues. yeastgenome.org

Allosteric Regulation of this compound by Nucleotides and Co-chaperones

Hsp104 is a sophisticated molecular machine whose activity is allosterically regulated by nucleotide binding and hydrolysis, as well as through interactions with co-chaperones. As an AAA+ ATPase, Hsp104 contains two nucleotide-binding domains (NBD1 and NBD2) within each monomer, and it functions as a hexamer. wikipedia.orgelifesciences.orguniprot.orgplos.orgpnas.orgnih.gov The binding and hydrolysis of ATP provide the energy required for Hsp104 to unfold and translocate aggregated proteins through its central channel. wikipedia.orgoup.comelifesciences.orguniprot.orgplos.orgpnas.orgnih.govnih.gov

Nucleotide binding is critical for the structural dynamics and activity of Hsp104. Hexamer formation, the active state of the protein, is dependent on nucleotide binding, with NBD2 playing a regulatory role in this process. yeastgenome.org The two NBDs exhibit differential ATPase activities; NBD1 typically shows high ATPase activity, providing the primary energy for disaggregation, while NBD2 hydrolysis is slower. yeastgenome.org

The nucleotide bound state also influences Hsp104's affinity for protein substrates. The ATP-bound state is associated with high polypeptide affinity, facilitating substrate binding, whereas the ADP-bound state leads to low substrate affinity. yeastgenome.org This differential affinity is crucial for the cyclical binding and release of the substrate during translocation.

ADP is known to be a strong inhibitor of Hsp104 activity. elifesciences.org However, the presence of the Hsp70 chaperone can help Hsp104 overcome this ADP inhibition. elifesciences.org Hsp70 supports Hsp104's binding to aggregated substrates, which in turn can alleviate the inhibitory effect of ADP. elifesciences.org

Allosteric communication exists between the two NBDs within a single Hsp104 protomer and likely between protomers in the hexamer. uniprot.orgnih.govembopress.org ATP binding to NBD1 can trigger polypeptide binding and stimulate the ATPase activity of NBD2. uniprot.orgnih.govnih.gov Conversely, ATP hydrolysis in NBD1 is thought to switch Hsp104 from a high-affinity substrate binding state to a low-affinity state, facilitating substrate release. nih.gov

Furthermore, co-chaperones, particularly Hsp70, allosterically regulate Hsp104. Hsp70 can activate Hsp104 (and its bacterial homolog ClpB) by binding to the M-domain. frontiersin.org This interaction is considered a primary mechanism by which the Hsp70/Hsp40 system enhances the disaggregase activity of Hsp104/ClpB. frontiersin.org

Kinetic parameters related to ATP binding have been reported for yeast Hsp104:

ParameterValueNucleotide Binding Domain
KM (ATP)170 μMNBD1
KM (ATP)4.7 μMNBD2
Vmax (ATP hydrolysis)1.25 nmol/min/ugOverall

Note: These values are based on studies of yeast Hsp104. uniprot.org

Interaction Networks of this compound with other Molecular Chaperones (e.g., Hsp70, Hsp40)

Hsp104 does not typically function in isolation but operates as part of a collaborative chaperone network to effectively handle protein aggregates. Its most critical partners are the Hsp70 and Hsp40 chaperone systems. In S. cerevisiae, this partnership involves Hsp104 cooperating with Hsp70 isoforms (like Ssa1p) and Hsp40 co-chaperones (such as Ydj1p and Sis1p) to achieve efficient protein disaggregation and reactivation. yeastgenome.orgelifesciences.orguniprot.orgplos.orgfrontiersin.orgpnas.orgplos.orgfrontiersin.orgupenn.edunih.govembopress.orgportlandpress.comnih.govplos.orgresearchgate.netnih.govmolbiolcell.org This collaboration is essential for the cell's ability to survive and recover from various stresses, including heat shock. yeastgenome.orguniprot.orgplos.orgupenn.edunih.govportlandpress.comnih.govplos.orgmolbiolcell.org

The interaction between Hsp104 and the Hsp70/Hsp40 system is often described as synergistic. Hsp70 and Hsp40 are proposed to play a role upstream of Hsp104, engaging with protein aggregates and potentially preparing them for Hsp104 action. frontiersin.orgupenn.eduembopress.orgnih.gov This preparation might involve Hsp70 binding to exposed hydrophobic regions on the aggregate surface.

A key aspect of this interaction is the binding of Hsp70 to the middle domain (MD) of Hsp104. elifesciences.orgplos.orgfrontiersin.orgpnas.orgupenn.edunih.govresearchgate.net This interaction is thought to activate Hsp104's ATPase activity and facilitate the disaggregation process. frontiersin.org The interaction between Hsp104 and Hsp70/Hsp40 is suggested to be transient, allowing for dynamic assembly and disassembly of the disaggregation machinery at the site of protein aggregates. pnas.org

Different Hsp40 co-chaperones can also impart specificity to Hsp104's functions. For instance, in yeast, Ydj1p is more associated with directing Hsp104 activity towards thermotolerance, while Sis1p is crucial for Hsp104's role in yeast prion propagation. plos.org The C-terminal domains of these Hsp40s, which are involved in substrate binding, appear to be key determinants in specifying these distinct functions. plos.org

The N-terminal domain (NTD) of Hsp104 is also implicated in this interaction network, being involved in substrate binding and potentially interacting with Hsp70, further integrating Hsp104 into the broader chaperone system. researchgate.netmdpi.com

Beyond Hsp70 and Hsp40, other chaperones can also influence Hsp104 activity or participate in the disaggregation process. These include Hsp110 (an Hsp70-related nucleotide exchange factor) and small heat shock proteins (sHsps) like Hsp26 and Hsp42. oup.comuniprot.orgfrontiersin.orgresearchgate.netnih.gov The interplay between these various chaperone components creates a robust and adaptable network for maintaining protein quality control within the cell. The balance between the Hsp100 family (represented by Hsp104) and the Hsp70 family is particularly important for processes like yeast prion propagation. nih.gov

Genetic and Evolutionary Analysis of Hsp104 Protein

Genomic Organization and Conservation of HsP104 Protein Orthologs

The HSP104 gene encodes the this compound. In Saccharomyces cerevisiae, the HSP104 gene is a verified ORF located on chromosome VII. yeastgenome.org The protein product is 908 amino acids long and is known to be long-lived and abundant. yeastgenome.org Post-translational modifications, including acetylation, phosphorylation, succinylation, and ubiquitination, have been identified on specific lysine (B10760008) and other residues. yeastgenome.org

HsP104 is a member of the Hsp100/ClpB family of chaperones, which are conserved in bacteria, yeasts, and plants. nih.govmdpi.commdpi.com However, a cytosolic ortholog of HsP104 is notably absent in animal cells. nih.govnih.gov The protein typically contains characteristic domains, including an N-terminal domain (NTD), two nucleotide-binding domains (NBD1 and NBD2) belonging to the AAA+ family, a coiled-coil middle domain (MD), and a short C-terminal domain. upenn.edunih.govelifesciences.orgbiorxiv.orgelifesciences.org The two AAA domains are found across various species, suggesting conserved roles for HsP104 orthologs. frontiersin.orgresearchgate.net

Orthologs of HsP104 have been identified in diverse eukaryotic and prokaryotic species. researchgate.net For instance, Schizosaccharomyces pombe has an ortholog (SPBC16D10.08c) that can functionally complement S. cerevisiae HSP104. pombase.org Phylogenetic analysis of fungal HsP104 orthologs shows that sequences from filamentous fungi cluster separately from those of unicellular fungi like S. cerevisiae. frontiersin.orgresearchgate.net The HSP104 gene and its nuclear-encoded mitochondrial ortholog, HSP78, were lost in the stem-metazoan lineage. arxiv.orgnih.gov These genes share a unique promoter signature of heat-shock and stress response elements in Saccharomyces, specific to a small regulon involved in prion homeostasis. arxiv.org

Functional Genomics and Genetic Screening Approaches to Identify this compound Modulators and Substrates

Functional genomics and genetic screening approaches have been instrumental in understanding HsP104 function and identifying its modulators and substrates. Yeast proteinopathy models, where the toxicity of disease-associated proteins is expressed in yeast, have been used to screen for HsP104 variants that can suppress this toxicity. elifesciences.orgbiorxiv.orgupenn.edu These screens involve co-transforming HsP104 variants and the disease substrate into Δhsp104 yeast to study the effects in the absence of wild-type HsP104. upenn.edu Subsequent screening steps are used to eliminate non-specific suppressors of toxicity. upenn.edu

Genetic screens have also identified mutations in HSP104 that affect prion propagation, a key function of HsP104 in yeast. plos.orgyeastgenome.orgtandfonline.com For example, mutations in the middle domain of HsP104 have been shown to disrupt the propagation of different yeast prion variants. plos.orgresearchgate.net

The identification of potentiated HsP104 variants through mutagenesis screens highlights the utility of these approaches in discovering modified chaperones with enhanced activity against specific protein aggregates. nih.govelifesciences.orgbiorxiv.orgnih.govnih.gov These variants, often with mutations in the middle domain, can exhibit altered substrate specificity and disaggregation capabilities. nih.govnih.govnih.govfrontiersin.org

Mutagenesis Studies to Dissect this compound Structure-Function Relationships

Mutagenesis studies have provided significant insights into the structure-function relationships of HsP104. The protein's modular structure, consisting of the NTD, NBD1, MD, NBD2, and CTD, allows for targeted mutagenesis to probe the function of specific domains and residues. upenn.edunih.govelifesciences.orgbiorxiv.orgelifesciences.org

Mutations in the nucleotide-binding domains (NBD1 and NBD2) have revealed their distinct roles in ATP hydrolysis and hexamerization. pnas.orgpnas.org For instance, mutations in NBD1 can eliminate ATP hydrolysis with minimal impact on hexamerization, while mutations in NBD2 can reduce ATPase activity and severely impair hexamerization. pnas.org The communication between NBD1 and NBD2 is also evident, as ATP hydrolysis at NBD1 can depend on the nucleotide bound to NBD2. pnas.org

The middle domain (MD) is a crucial regulatory domain that influences ATPase activity, interaction with Hsp70, and prion propagation. plos.orgresearchgate.netoup.compnas.org Mutagenesis scanning of the MD has revealed that mutations at numerous positions can potentiate HsP104 activity against human disease substrates. nih.govnih.gov Modulation of specific interfaces within the MD, such as the helix 2–helix 3/4 interface, can lead to potentiation. nih.govnih.gov Mutations in the MD can also affect the processing of different protein aggregates, like stress granules and yeast prions. upenn.edu

Mutations in the pore loops, particularly the conserved aromatic residues (e.g., Tyr257 and Tyr662) and flanking aliphatic residues in AAA-1 and AAA-2, are critical for substrate binding and translocation through the central channel. upenn.eduportlandpress.com Mutagenesis of these residues can abolish HsP104 function. portlandpress.com The N-terminal domain also contains a substrate-binding groove, and mutations in this groove can affect substrate activation and disaggregation activity. nih.gov

Studies using point mutations have also investigated the requirements of different yeast prions for HsP104 activity, showing that varying levels of activity may be needed for optimal propagation of specific prion variants. wustl.edu

Interactive Table: Functional Effects of Selected HsP104 Mutations

Mutation Site/DomainObserved Effect(s)Reference(s)
NBD1Eliminates ATP hydrolysis, little effect on hexamerization pnas.org
NBD2Reduces ATPase activity, severely impairs hexamerization pnas.org
MDInfluences ATPase activity, Hsp70 interaction, prion propagation, potentiates activity plos.orgresearchgate.netnih.govnih.gov
Pore loops (AAA-1/2)Critical for substrate binding and translocation, mutations abolish function upenn.eduportlandpress.com
NTD substrate grooveAffects substrate activation and disaggregation activity nih.gov
R826M (NBD2)Decreases affinity for ATP and ADP, decreases ATP hydrolysis at NBD1 pnas.org
A503V (MD)Potentiated activity, enhances ATPase activity, accelerated substrate translocation nih.gov

Note: this compound is a protein and does not have a PubChem CID.

Advanced Methodologies and Experimental Models in Hsp104 Protein Research

Application of Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Insights

Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are cornerstone techniques for determining the high-resolution three-dimensional structure of proteins, including the large hexameric assembly of HsP104. These methods have been instrumental in revealing the domain architecture of HsP104, which typically consists of an N-terminal domain (NTD), two AAA+ nucleotide-binding domains (NBD1 and NBD2) separated by a middle domain (MD), and a C-terminal domain (CTD) responsible for hexamerization. pnas.org

Structural studies using cryo-EM and X-ray crystallography have provided snapshots of HsP104 in various functional states, often in the presence of different nucleotides or nucleotide analogs (e.g., ATP, ADP, AMPPNP, ATPγS). These structures illustrate the conformational flexibility of the HsP104 hexamer, which can transition between distinct global states, including open, closed, and extended forms. pnas.orgupenn.edupnas.org These conformational changes are coupled to ATP binding and hydrolysis and are crucial for substrate binding and translocation through the central axial pore of the hexamer. pnas.orgupenn.edupnas.org

High-resolution structures of HsP104 from different organisms, such as Saccharomyces cerevisiae and the thermophilic fungus Calcarisporiella thermophila (CtHsp104), have been determined. upenn.edunih.govanl.gov For instance, structures of CtHsp104 in the presence of ADP have been solved by X-ray crystallography at 2.70 Å and cryo-EM at 4.0 Å resolution, revealing left-handed, helical assemblies. upenn.edunih.gov These studies have provided the most complete views of Hsp104 hexamers to date and have helped to understand the structural basis for its ability to antagonize diverse proteotoxic misfolding events. upenn.edunih.gov The structures also highlight functionally important elements like the Walker A motif in the NBDs and pore loops involved in substrate interaction and translocation. pnas.orgupenn.edu

Biophysical Techniques for Probing HsP104 Protein Dynamics and Interactions

Beyond static structural determination, biophysical techniques are employed to investigate the dynamics and interactions of HsP104 in solution and in live cellular environments. Hydrogen Exchange Mass Spectrometry (HX MS) is a powerful method that provides positionally resolved information on the structure, dynamics, and energetics of the HsP104 molecular machinery, even during its functional cycling. pnas.orgupenn.edunsf.govpnas.orgresearchgate.netpnas.org HX MS can reveal details about how different structural elements of HsP104 respond to nucleotide binding and hydrolysis, and how conformational changes are transmitted through the protein. nsf.govpnas.orgpnas.org For example, HX MS has shown that the binding of ATP analog ATPγS restructures the Walker A segments and drives the global open-to-closed/extended transition, impacting the central pore. nsf.govpnas.orgpnas.org

Fluorescence Cross-Correlation Spectroscopy (FCCS) is another valuable technique used to study the interactions of HsP104, particularly with protein aggregates, in live cells. hokudai.ac.jpdntb.gov.uanih.govresearchgate.netsemanticscholar.org FCCS can analyze the co-diffusion of different fluorescently labeled molecules, allowing researchers to determine if HsP104 interacts with aggregated proteins like the yeast prion Sup35. nih.govsemanticscholar.org Studies using FCCS have demonstrated a strong interaction between Hsp104 and Sup35 in [PSI(+)] cell lysates, indicating that Hsp104 recognizes amyloid aggregates. nih.gov

Single-molecule fluorescence imaging techniques have also been developed and applied to visualize and quantify individual protein aggregates and to study the dynamic interactions between HsP104/ClpB and these aggregates at a single-molecule level. nih.gov This approach provides insights into the heterogeneous nature of aggregates and the steps involved in the disaggregation process that are not easily captured by ensemble-averaged methods. nih.gov Cross-linking mass spectrometry (XL-MS), often combined with computational modeling, provides geometric constraints on protein conformation and protein-protein interactions, offering insights into the dynamics of HsP104 and its interactions with substrates. nih.govbiorxiv.org

In Vivo Model Systems for Studying this compound

A variety of in vivo model systems are utilized to study the biological functions and mechanisms of HsP104 within a cellular context. Saccharomyces cerevisiae (budding yeast) is the primary and most extensively used model organism for HsP104 research. pnas.orgupenn.eduwashington.edujove.comprospecbio.commybiosource.comportlandpress.comresearchgate.net HsP104 was first identified and characterized in yeast for its essential role in acquiring thermotolerance and its involvement in the propagation and elimination of yeast prions like [PSI+]. jove.comprospecbio.commybiosource.comportlandpress.com Studies in S. cerevisiae have investigated the effects of environmental stress, such as heat shock, on HsP104 expression and function, and its role in reactivating heat-damaged proteins. pnas.orgupenn.edumybiosource.com Yeast models are also used to study the localization of HsP104 within the cell and how it changes with cellular age and stress. Genetic perturbation of HSP104 in yeast has revealed its importance in protein disaggregation and the recovery of cytoplasmic properties after heat stress. qucosa.demdpi.com

Beyond yeast, other model organisms are employed, particularly to explore the potential therapeutic applications of HsP104 against protein-misfolding diseases relevant to metazoans. Caenorhabditis elegans (the nematode worm) has been used to study the effects of expressing yeast HsP104 on polyglutamine aggregation and toxicity, which are implicated in neurodegenerative disorders like Huntington's disease. nih.govupenn.edupnas.orgrupress.orgresearchgate.netacs.org Expression of wild-type HsP104 in C. elegans models of polyglutamine expansion has been shown to reduce aggregate formation and suppress associated developmental defects and neurodegeneration. pnas.orgacs.org The C. elegans infection model is also used to investigate the role of HsP104 orthologs from pathogenic fungi in virulence. asm.org

Drosophila melanogaster (the fruit fly) is another metazoan model system utilized to assess the efficacy of HsP104 in combating protein aggregation in the context of neurodegenerative diseases. Drosophila models of Spinocerebellar Ataxia Type 3 (SCA3), which involves polyglutamine expansion in the ataxin-3 protein, have been used to evaluate the ability of HsP104 to suppress neurodegeneration. nih.gov These studies in C. elegans and Drosophila highlight the potential of harnessing HsP104's disaggregase activity for therapeutic purposes in systems lacking an endogenous HsP104 homolog.

Biochemical Assays for Quantifying this compound ATPase and Disaggregase Activities

Quantifying the enzymatic activities of HsP104 is fundamental to understanding its mechanism of action. Two key activities are its ATPase activity (hydrolysis of ATP) and its disaggregase activity (the ability to dissolve protein aggregates).

ATPase activity is commonly measured by quantifying the release of inorganic phosphate (B84403) (Pi) that results from ATP hydrolysis. washington.eduplos.orgpnas.orgnih.govmit.edu Colorimetric assays, such as those utilizing malachite green phosphate detection kits, are widely used for this purpose. plos.orgpnas.orgmit.edu These assays involve incubating HsP104 with ATP and measuring the absorbance of a colored complex formed between Pi and a dye molecule under acidic conditions. plos.org The rate of color formation is proportional to the rate of ATP hydrolysis. plos.org ATPase activity can be assessed under various conditions, including different protein concentrations, ATP concentrations, temperatures, and pH values, to determine kinetic parameters like Km and Vmax. washington.edupnas.org Coupled ATP-regenerating systems, which maintain a constant ATP concentration during the reaction, are also employed in ATPase assays. nih.gov

Disaggregase activity is typically quantified using in vitro reactivation assays with model aggregated protein substrates. A common substrate is urea-denatured firefly luciferase, which aggregates upon denaturation. jove.com The luciferase reactivation assay involves incubating the aggregated luciferase with HsP104, often in the presence of the Hsp70 chaperone system (Hsp70 and Hsp40), which collaborates with HsP104 to disaggregate and refold the substrate. jove.comnih.gov The recovery of luciferase enzymatic activity, measured by monitoring luminescence produced from the oxidation of luciferin, serves as a quantitative measure of disaggregase activity. jove.com Other model substrates, including those relevant to protein-misfolding diseases, are also used in similar reactivation or solubilization assays. nih.gov Single-molecule fluorescence imaging offers an alternative approach to directly visualize and quantify disaggregation events of individual aggregates. nih.gov

Below is a table summarizing common biochemical assays for HsP104 activity:

Assay TypeMeasured ParameterTypical Substrate(s)Key Technique(s)
ATPase ActivityInorganic Phosphate ReleaseATPColorimetric assays (e.g., Malachite Green), Coupled ATP-regenerating systems
Disaggregase ActivityRecovery of Protein FunctionAggregated Luciferase, other model aggregated proteinsReactivation assays (e.g., Luciferase reactivation), Solubilization assays
Disaggregation DynamicsAggregate Size and DynamicsAggregated proteins (e.g., fluorescently labeled)Single-molecule fluorescence imaging

Genetic Perturbation and Genome Editing Strategies in this compound Investigations

Genetic perturbation and genome editing techniques are powerful tools for investigating the function of HsP104 in living organisms. These strategies allow researchers to manipulate the expression, sequence, or localization of the HSP104 gene and its protein product, providing insights into its biological roles and the importance of specific protein domains and residues.

One common genetic perturbation strategy involves the use of mutant HSP104 alleles. These mutants can carry alterations that affect ATP binding or hydrolysis (e.g., mutations in Walker A or Walker B motifs), substrate binding, oligomerization, or inter-domain communication. washington.edupnas.orgnih.gov Studying the phenotypic consequences of expressing these mutant proteins, either as the sole copy of HSP104 or in combination with wild-type HsP104, helps to delineate the contribution of specific protein regions and activities to HsP104 function in vivo. washington.edupnas.orgnih.gov For example, mutations in the catalytic Walker B glutamates in both NBDs are known to abolish ATPase activity and result in a substrate trap. nih.gov

Gene knockout or disruption of the HSP104 gene is a fundamental perturbation approach, particularly in Saccharomyces cerevisiae, where HSP104 is not essential for normal growth but is critical for stress tolerance and prion maintenance. portlandpress.comqucosa.demdpi.comrupress.orgbiorxiv.org Comparing the phenotypes of wild-type cells with hsp104Δ knockout strains under various stress conditions or in the presence of prions provides direct evidence for the necessity of HsP104 activity. portlandpress.comqucosa.demdpi.com

Genome editing technologies, such as CRISPR/Cas9, can be employed for precise modifications of the HSP104 locus. This includes introducing specific point mutations to create desired amino acid substitutions, inserting tags (e.g., fluorescent proteins like GFP) to study protein localization and dynamics (e.g., Hsp104GFP), or creating gene fusions. These techniques enable the study of HsP104 behavior and interactions in its native cellular environment with minimal artifacts. For instance, tagging Hsp104 with GFP has allowed researchers to observe its aggregation and nuclear localization in yeast cells under heat shock and with increasing cellular age. Subunit mixing experiments, which involve co-expressing different mutant or wild-type Hsp104 subunits, allow for the study of cooperative interactions within the hexameric complex and their impact on activity. portlandpress.com

Genetic screens utilizing libraries of yeast strains with genome-wide genetic perturbations (e.g., knockout libraries) can also be used in conjunction with assays for protein aggregation or phase separation to identify genes that modulate HsP104 function or the cellular pathways in which it participates. biorxiv.org

Future Perspectives and Emerging Avenues in Hsp104 Protein Research

Elucidating Novel Substrates and Unconventional Functions of HsP104 Protein

Future research on HsP104 is poised to expand the catalog of its known substrates beyond the classic amyloid and disordered protein aggregates. Studies are exploring whether HsP104 interacts with and remodels other types of cellular structures or complexes. For instance, the ability of Hsp104 orthologs to suppress toxicity of diverse neurodegenerative disease-linked proteins suggests potential differences in substrate recognition compared to the well-studied Saccharomyces cerevisiae Hsp104 (ScHsp104). upenn.edunih.gov Determining the factors underlying substrate recognition by different Hsp104 orthologs is an interesting direction for future studies. upenn.edu

Furthermore, investigations into unconventional functions are ongoing. While primarily known for disaggregation, some studies suggest HsP104 might also play a role in facilitating proteasomal degradation of certain substrates, which is not simply explained by its disaggregation activity. nih.gov The molecular determinants and mechanisms underlying Hsp104's ability to exhibit seemingly opposing activities—preventing and accelerating protein aggregation—are of critical importance for future understanding. nih.gov Exploring these dual roles and identifying the specific conditions or cofactors that bias HsP104 towards one activity over the other represents a key area for future inquiry.

Understanding this compound's Role in Diverse Eukaryotic Cellular Processes

While Hsp104 is notably absent from metazoan genomes, its homologs and the Hsp110 family (which share structural similarities and function as nucleotide exchange factors for Hsp70) are present across eukaryotes and are involved in a wide array of cellular processes. aacrjournals.orgresearchgate.netresearchgate.netmolbiolcell.org Future research will delve deeper into the specific roles of HsP104 (and its eukaryotic counterparts like Hsp110) in diverse cellular contexts beyond stress response and protein quality control.

Studies indicate roles for Hsp110 in processes such as embryonic development and the Wnt signaling pathway. frontiersin.org Hsp110 has also been implicated in regulating the assembly of macromolecular complexes like the SWI/SNF complex, suggesting a broader function in maintaining the dynamic association, stability, and activity of these cellular machines. mdpi.com Further investigation is required into the mechanism of Hsp110-mediated regulation of complex assembly and the dynamic and kinetic aspects of its intervention. mdpi.com Research is also exploring the involvement of Hsp70/Hsp110 chaperones in spindle organization and assembly, and modulating the activity of motor proteins like kinesin-5. rupress.org Understanding how Hsp104/Hsp110 integrates into these diverse pathways and interacts with other cellular components is a significant area for future research.

Development of Chemical Probes and Modulators Targeting this compound Pathways

The potential therapeutic implications of modulating HsP104 activity, particularly in the context of protein misfolding diseases, are driving efforts to develop specific chemical probes and modulators. nih.govresearchgate.net Given the important role of Hsp110 in pathogenesis, it has become a novel drug target for disease diagnosis and targeted therapy. nih.gov Targeting Hsp110 or its interactions with client proteins offers new therapeutic approaches. nih.gov

Future research will focus on identifying and characterizing small molecules that can specifically inhibit or activate HsP104 or its associated chaperone machinery (like the Hsp70/Hsp40 system). nih.gov These chemical tools are crucial for dissecting the complex roles of HsP104 in cellular processes and for validating it as a therapeutic target. nih.gov While there are fewer therapeutic studies on Hsp110 compared to Hsp70 and Hsp90, Hsp110 has important targeting potential in cancer therapy. nih.gov Small molecule inhibitors that bind to the nucleotide-binding domain (NBD) of Hsp110 could inhibit its ATPase activity, although the implications of this need further consideration. nih.gov The development of chemical probes to detect and quantify epichaperomes, which can include Hsp110, is also an area of ongoing research, highlighting their potential as biomarkers and therapeutic targets in diseases like cancer. researchgate.netnih.gov

Systems Biology Approaches to Integrate this compound into Broader Cellular Networks

A comprehensive understanding of HsP104 function necessitates integrating its activity within the broader cellular proteostasis network and other relevant pathways. Future research will increasingly employ systems biology approaches, including high-throughput techniques like mass spectrometry and protein-protein interaction mapping, to delineate the complete set of HsP104 interacting partners and substrates under various physiological and stress conditions. mdpi.comrupress.org

These approaches will help to understand how HsP104 cooperates with other chaperones, co-chaperones, and cellular machinery to maintain protein homeostasis and execute its specific functions. mdpi.com For instance, systematic affinity purification combined with mass spectrometry analysis has been used to identify new roles of Hsp70/Hsp110 in the cell and map a chaperone-protein network. rupress.org Integrating this interaction data with other cellular information, such as transcriptional and metabolic profiles, will provide a holistic view of how HsP104 activity is regulated and how it impacts cellular fate. Studies are also using systems biology to investigate the effects of potential modulators on cellular pathways involving HSPs like Hsp110 in diseases such as leukemia. researchgate.net

Refinement of Structural and Mechanistic Models for this compound's Catalytic Cycle

Despite significant advances in structural biology, including cryo-electron microscopy and X-ray crystallography, the precise molecular mechanisms governing HsP104's catalytic cycle and substrate translocation remain areas of active investigation. upenn.eduelifesciences.orgresearchgate.netupenn.edupnas.orgelifesciences.org Future research aims to achieve higher-resolution structures of HsP104 in different nucleotide-bound states and in complex with various substrates and cofactors. upenn.eduelifesciences.org

Refinement of these structural models will provide deeper insights into the conformational changes that drive substrate threading and disaggregation. researchgate.netupenn.edu Studies are exploring the role of specific domains, such as the N-terminal domain (NTD) and middle domain (MD), in substrate recognition, binding, and regulation of ATPase activity. upenn.edupnas.orgupenn.eduresearchgate.netresearchgate.net For example, research is investigating how the middle domain influences protein processing and ensures the processed protein is functional. upenn.edunih.gov Further mechanistic studies, potentially employing single-molecule techniques, are needed to fully understand the dynamics of the HsP104 hexamer and its interaction with diverse aggregated substrates. researchgate.netupenn.edu Elucidating the molecular determinants and mechanisms underlying the opposing activities of Hsp104 is also critical for understanding its function. nih.gov

Q & A

Q. What experimental approaches are used to study Hsp104's role in protein disaggregation?

Hsp104 collaborates with Hsp70, Hsp40, and Hsp110 to solubilize protein aggregates. Key methodologies include:

  • CETSA (Cellular Thermal Shift Assay) and ITDR (Isothermal Dose-Response) to study target engagement and aggregation dynamics .
  • Luciferase resolubilization assays to quantify disaggregation efficiency in yeast models .
  • Co-immunoprecipitation to validate interactions with co-chaperones .
  • Mutagenesis (e.g., truncating the N-terminal domain) to dissect functional domains .

Q. How does Hsp104's ATPase activity influence its disaggregase function?

Hsp104 hydrolyzes ATP to power substrate translocation through its hexameric pore. Methodological insights:

  • ATPγS binding assays reveal conformational shifts between "open spiral" (ADP-bound) and "closed ring" (ATP-bound) states, visualized via cryo-EM .
  • Size-exclusion chromatography and sedimentation velocity analysis track oligomerization states under varying nucleotide conditions .
  • D184S mutation studies demonstrate impaired ATPase activity and hexamer stability, linking residue 184 to ATP-guanidine interactions .

Advanced Research Questions

Q. How can structural biology techniques resolve contradictions in Hsp104's mechanism?

Conflicting data on Hsp104 oligomerization and domain functions are addressed via:

  • Synchrotron X-ray footprinting : Identifies solvent-accessible residues in solution-state Hsp104, revealing NTD-NBD1 linker dynamics critical for disaggregation .
  • Cryo-EM structures : Resolve hexameric conformations, showing how mutations (e.g., Hsp104-RYD) enhance activity against α-synuclein by stabilizing substrate interactions .
  • Trypsin digestion assays : Compare wild-type and mutant (e.g., D184S) proteolytic patterns to assess conformational stability .

Q. What strategies optimize Hsp104 engineering for amyloid disease models?

Rational design leverages structural and functional

  • Targeted mutagenesis : Substitutions in the middle domain (MD; e.g., RYD variant) enhance disaggregation of TDP-43 and FUS aggregates .
  • Cross-species compatibility : Yeast Hsp104 lacks metazoan homologs, but chimeric variants with human Hsp70/40 systems improve activity in mammalian cells .
  • In vitro reconstitution : Combines Hsp104 with synthetic prion fibrils (e.g., Sup35) to quantify fragmentation kinetics .

Q. How do researchers reconcile Hsp104's role in thermotolerance versus prion propagation?

Key findings and methodologies:

  • N-terminal domain (NTD) truncations : Hsp104Δ147 retains thermotolerance but cannot cure [PSI+] prions, indicating distinct mechanisms for heat shock and prion remodeling .
  • Quantitative proteomics : Measures Hsp104 abundance in Hsp70 mutant backgrounds to rule out expression-level artifacts .
  • Single-molecule imaging : Captures Hsp104 "ratcheting" motion on amyloid fibrils, showing processivity differences between disaggregation and prion fragmentation .

Contradiction Analysis

Issue : Hsp104 mutants (e.g., D184S) show stable hexamerization in size-exclusion chromatography but variable oligomerization in sedimentation assays.
Resolution : Differences arise from experimental conditions (buffer composition, time length). Sedimentation assays better reflect guanidine-induced oligomerization changes .

Issue : Overexpression of Hsp104Δ147 does not cure [PSI+] despite normal thermotolerance.
Resolution : Prion curing requires NTD-mediated substrate recognition, independent of thermotolerance pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.